N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide
Description
N-[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide is a synthetic small molecule characterized by a benzoxazole heterocyclic core fused to a piperidine ring, substituted with a fluorine atom at the 6-position of the benzoxazole and an N-methylmethanesulfonamide group at the piperidine nitrogen. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or central nervous system (CNS) targeting due to its electron-deficient aromatic system and hydrogen-bonding capabilities .
Structural studies of analogous compounds (e.g., pyrazolo-pyrimidine derivatives) have utilized crystallographic tools such as SHELXL for refinement and Mercury CSD for visualization .
Properties
IUPAC Name |
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-17(22(2,19)20)11-5-7-18(8-6-11)14-16-12-4-3-10(15)9-13(12)21-14/h3-4,9,11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLHGWZSJCISEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=C(O2)C=C(C=C3)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide involves several steps. One common synthetic route includes the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction typically proceeds through the formation of an intermediate product, which is then further reacted with other reagents to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yields and purity.
Chemical Reactions Analysis
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antibacterial agent, particularly against Staphylococcus aureus . Its unique structure allows it to interact with specific biological targets, making it a valuable compound for drug development. Additionally, it has been explored for its potential use in the treatment of neurological disorders due to its ability to modulate neurotransmitter receptors . In the field of chemistry, it serves as a useful intermediate for the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets in the body. It is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission . By inhibiting this enzyme, the compound can modulate the levels of neurotransmitters in the brain, leading to its potential therapeutic effects in neurological disorders . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonamide-Containing Piperidine Derivatives
Key Observations:
Heterocyclic Core Diversity: The target compound’s benzoxazole core distinguishes it from benzene sulfonamide derivatives (e.g., ) and pyrazolo-pyrimidine analogs (). Pyrazolo-pyrimidine derivatives (e.g., Example 57) are larger and more planar, favoring kinase inhibition via ATP-binding site interactions .
Substituent Effects: The 6-fluoro substituent on the benzoxazole improves metabolic stability compared to non-fluorinated analogs, a feature shared with fluorinated chromenones in Example 57 . The N-methylmethanesulfonamide group may reduce off-target interactions compared to bulkier substituents like isopropyl sulfonamide (Example 57) or dichlofluanid’s dimethylamino group .
Pharmacological Implications: Compounds like Example 57 exhibit anticancer activity due to chromenone and pyrazolo-pyrimidine motifs, whereas the target compound’s benzoxazole-piperidine scaffold may favor CNS penetration or kinase inhibition . Pesticide sulfonamides (e.g., tolylfluanid) feature halogenated aliphatic chains, which are absent in the target compound, suggesting divergent applications .
Research Findings and Methodologies
- Crystallography : SHELXL and Mercury CSD are critical for resolving piperidine ring conformations and sulfonamide hydrogen-bonding patterns in analogs .
- Biological Screening: Fluorinated benzoxazoles in other studies show nanomolar affinity for serotonin receptors, suggesting possible CNS activity for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
